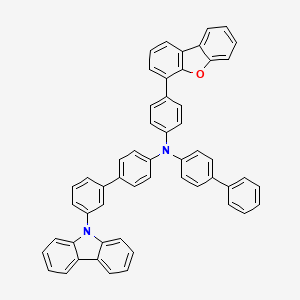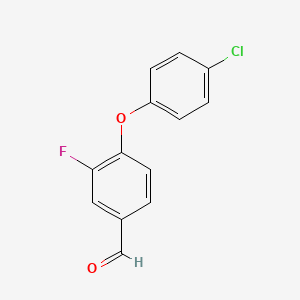
Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable phenyl-substituted precursor under acidic or basic conditions to form the benzofuran core. The introduction of the chloro and hydroxy groups can be achieved through selective halogenation and hydroxylation reactions, respectively. The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzofuran core provides a rigid scaffold that enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Unique due to its specific substitution pattern.
4-Hydroxy-2-quinolones: Similar in having a hydroxy group and a heterocyclic core but differ in the overall structure and biological activity.
Indole derivatives: Share the aromatic heterocyclic structure but have different substitution patterns and biological properties.
Uniqueness
This compound is unique due to its combination of chloro, hydroxy, and ester functional groups on the benzofuran core. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
55831-74-8 |
|---|---|
Fórmula molecular |
C17H13ClO4 |
Peso molecular |
316.7 g/mol |
Nombre IUPAC |
ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13ClO4/c1-2-21-17(20)14-13-12(9-8-11(19)15(13)18)22-16(14)10-6-4-3-5-7-10/h3-9,19H,2H2,1H3 |
Clave InChI |
JWSGVZWTADIFSS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
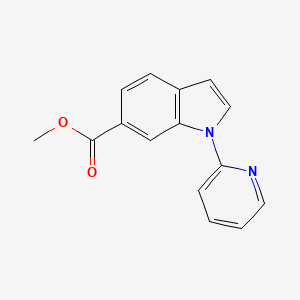
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)

![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)

![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)
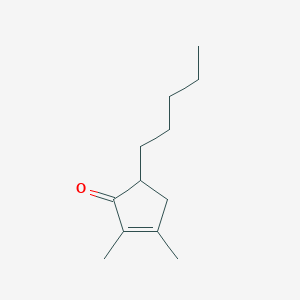
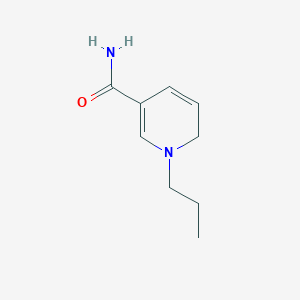
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
